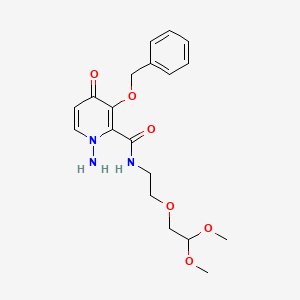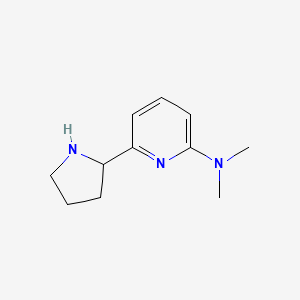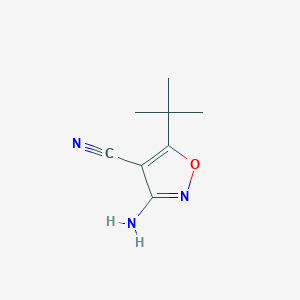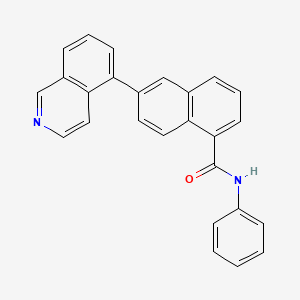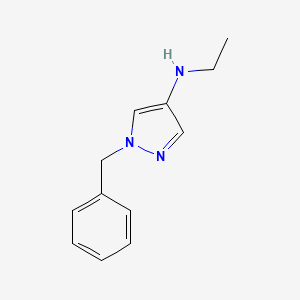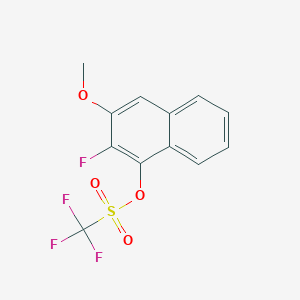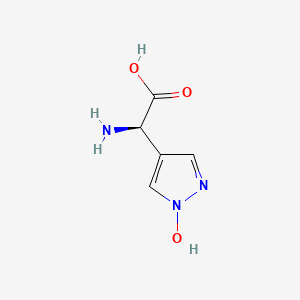
(R)-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is a chiral amino acid derivative featuring a pyrazole ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biochemistry. The presence of both amino and hydroxyl groups in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can undergo reduction to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Diagnostic Tools: May be used in the development of diagnostic assays or imaging agents.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals or plant growth regulators.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The presence of both amino and hydroxyl groups allows for multiple modes of interaction, including hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine Derivatives: These compounds also contain an amino group and a heterocyclic ring, but differ in the ring structure and substitution pattern.
5-Amino-pyrazoles: Similar in containing a pyrazole ring with an amino group, but differ in the position and presence of additional functional groups.
Uniqueness: ®-2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its chiral center, pyrazole ring, and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H7N3O3 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(1-hydroxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O3/c6-4(5(9)10)3-1-7-8(11)2-3/h1-2,4,11H,6H2,(H,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
VLWKJEZFMIFOQA-SCSAIBSYSA-N |
Isomerische SMILES |
C1=C(C=NN1O)[C@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=NN1O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)

![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
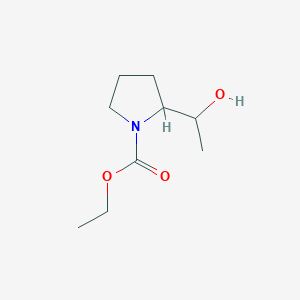
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
